Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
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Description
“Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” is a synthetic nucleotide analog that has shown promising results as an effective option for treating a wide range of life-threatening illnesses, including cancer, viral infections, and genetic disorders . It is used as a reactant in the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine, N-Protected 2?-Deoxyribonucleosides (useful for oligonucleotide synthesis), 3?-, 5?-and 3?, 5?-di-O-crotonyl 2?-deoxynucleoside derivatives .
Synthesis Analysis
The synthesis of “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” involves several steps. An improved method for stereoselectively preparing 2’-deoxy-2’,2’-difluorocytidine has been reported, which includes reacting a 1-halo ribofuranose . Another process involves making 2’-deoxy-2’,2’-difluoro-3’,5’-di-O-benzoyl-cytidine hydrochloride from certain intermediates .Molecular Structure Analysis
The molecular formula of “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” is C16H17N3O5 . The average mass is 331.323 Da and the monoisotopic mass is 331.116821 Da .Chemical Reactions Analysis
The chemical reactions involving “Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-” are complex and involve multiple steps. The processes for preparing the nucleoside agents involve the stereochemical inversion of carbohydrate intermediates bearing a leaving group at the anomeric center .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDTRXWNNAGKY-MPKXVKKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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